4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
Overview
Description
This compound is a type of spiro host material used in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . It is designed and synthesized for use in RGB phosphorescent OLEDs . It is also used as a model emitter in the synthesis of organic blue light emitters .
Synthesis Analysis
The compound is synthesized by introducing two triphenylamine or 4,4′-di (tert-butyl)triphenylamine groups at the 1,8-positions of 3,6-di (tert-butyl)-9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole . This yields two emitters containing a cofacial donor–acceptor–donor chromophore .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cofacial donor–acceptor–donor chromophore, which exhibits strong thermally activated delayed fluorescence (TADF) characteristics dominated by through-space charge-transfer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of two triphenylamine or 4,4′-di (tert-butyl)triphenylamine groups at the 1,8-positions of 3,6-di (tert-butyl)-9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole .Physical and Chemical Properties Analysis
The compound has a molecular weight of 425.52 . It is soluble in various solvents including methyl methacrylate, methylene chloride, chloroform, and toluene . The melting point is between 147-151°C .Scientific Research Applications
OLEDs and Electronic Devices
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol and related compounds have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. Zhao et al. (2020) designed molecules with this compound for use in solution-processed OLEDs, achieving efficient charge transfers and high device performance (Zhao et al., 2020). Similarly, Liu et al. (2018) explored its use in aggregation-induced emission fluorophores for OLEDs, observing remarkable electroluminescence and performance (Liu et al., 2018).
Photocatalysis
The compound has also been utilized in photocatalytic applications. Cyniak and Kasprzak (2021) reported the synthesis of aromatic dendrimers derived from this compound, showing their effectiveness as innovative photocatalysts for selective oxidation reactions (Cyniak & Kasprzak, 2021).
Materials Science and Polymer Research
In the field of materials science and polymer research, Yu et al. (2012) synthesized phenyl-1,3,5-triazine functional aromatic polyamides, demonstrating their high thermal stability and solubility, suitable for advanced material applications (Yu et al., 2012). Lee and Yamamoto (2002) developed discotic liquid crystals based on this compound, indicating its potential in liquid-crystalline technologies (Lee & Yamamoto, 2002).
Synthesis and Chemical Properties
Thorat et al. (2013) synthesized a recyclable hypervalent iodine(III) reagent using a similar compound, showcasing its application in chlorination and oxidation reactions, demonstrating the compound's versatility in synthetic chemistry (Thorat, Bhong, & Karade, 2013).
Mechanism of Action
Target of Action
The primary target of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol, also known as 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, is to act as a UV light absorber and stabilizer . It is used in polymer formulations, particularly in polycarbonates and polyesters, to enhance their resistance to weathering .
Mode of Action
This compound exhibits its UV-absorbing and stabilizing properties through its unique molecular structure. It has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues . The compound’s mode of action is characterized by strong thermally activated delayed fluorescence (TADF) characteristics dominated by through-space charge-transfer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the absorption and stabilization of UV light. The compound’s structure allows it to absorb UV light and prevent it from damaging the polymer material . .
Pharmacokinetics
It’s worth noting that the compound has a high solubility in various solvents such as methyl methacrylate, methylene chloride, chloroform, and toluene , which could influence its distribution and interaction within the polymer matrix.
Result of Action
The primary result of the action of this compound is the enhanced resistance of polycarbonates and polyesters to weathering . By absorbing and stabilizing UV light, the compound prevents the UV light from causing damage to the polymer material, thereby extending the material’s lifespan and maintaining its quality .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalyst residues in the polymer formulation can affect the compound’s ability to chelate . Additionally, the compound’s UV-absorbing and stabilizing properties may be affected by the intensity and duration of UV light exposure.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UV light absorbers and stabilizers, enhancing the resistance of polycarbonates and polyesters to weathering . The compound’s phenolic groups allow it to form hydrogen bonds with proteins, potentially affecting their structure and function.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with UV light absorbers can protect cells from UV-induced damage, thereby maintaining cellular integrity . Additionally, its phenolic groups may play a role in antioxidant activities, protecting cells from oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. The compound’s ability to form hydrogen bonds with proteins can lead to changes in protein conformation and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects, such as UV protection and antioxidant activity. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s phenolic groups may undergo conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s phenolic groups may facilitate its binding to specific proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects
Properties
IUPAC Name |
4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNFNXPUWNPXMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578321 | |
Record name | (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38369-95-8 | |
Record name | (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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